GSK 4716
Overview
Description
1,3-Dipropyl-8-p-sulfophenylxanthine is a water-soluble compound known for its role as an antagonist of adenosine receptors. It has slight selectivity for A1 receptors and is often used in scientific research to study the effects of adenosine receptor antagonism . This compound is also known for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Mechanism of Action
Target of Action
GSK 4716, also known as “4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide”, is a selective agonist for the estrogen-related receptors ERRβ and ERRγ . These receptors are part of the nuclear receptor family and play crucial roles in regulating energy homeostasis, metabolism, and mitochondrial function .
Mode of Action
This compound selectively interacts with ERRβ and ERRγ, displaying selectivity over ERRα and other classical estrogen receptors . This interaction leads to the transient induction of ERRβ and a dramatic induction of ERRγ in vitro . The compound is cell-permeable, allowing it to easily enter cells and exert its effects .
Biochemical Pathways
Upon activation by this compound, ERRβ and ERRγ can influence various biochemical pathways. Notably, this compound has been shown to increase the expression of glucocorticoid receptor (GR) and 11beta-hydroxysteroid dehydrogenase type 1 mRNA in vitro . Additionally, it induces the expression of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, key regulators of many metabolic genes .
Pharmacokinetics
It is recommended to store the compound at +4°C, and it can be stored for up to 12 months .
Result of Action
The activation of ERRβ and ERRγ by this compound leads to a concerted increase in the expression levels of various genes, including Ppargc1a, Ppargc1b, and the Esrr genes . Furthermore, genes in key mitochondrial pathways, such as Cpt1b, Atp5b, and Idh3, are also induced by this compound . This results in increased citrate synthase activity and cytochrome c protein levels , contributing to enhanced fatty acid oxidation and cardiac metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be affected by storage conditions . .
Biochemical Analysis
Biochemical Properties
GSK 4716 plays a crucial role in biochemical reactions by selectively activating estrogen-related receptors ERRβ and ERRγ. This selectivity is significant as it allows for targeted modulation of these receptors without affecting ERRα or classical estrogen receptors . This compound interacts with various biomolecules, including glucocorticoid receptors and 11beta-hydroxysteroid dehydrogenase type 1 mRNA, increasing their expression in vitro . These interactions highlight the compound’s potential in regulating metabolic and stress-related pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In differentiated C2C12 cells, treatment with this compound results in a robust increase in the immunoreactivity of the GRα-D isoform . Additionally, this compound induces the expression of mRNAs encoding peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, which are key regulators of metabolic genes . This compound also enhances the expression of genes involved in fatty acid oxidation, such as Cpt1b, Atp5b, and Idh3, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective binding interactions with estrogen-related receptors ERRβ and ERRγ. This binding leads to the activation of these receptors, which in turn modulates the expression of target genes involved in metabolic processes . This compound also increases the expression of genes encoding PGC-1α and PGC-1β, which act as coactivators for the ERR family . These molecular interactions highlight the compound’s role in regulating energy metabolism and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and can be stored for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy . Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates ERRβ and ERRγ without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing in experimental and clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with estrogen-related receptors ERRβ and ERRγ. These interactions influence the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy metabolism . The compound also affects metabolic flux and metabolite levels, further highlighting its role in regulating cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within cells is crucial for its efficacy, as it ensures that the compound reaches its intended targets without being degraded or inactivated .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target receptors and modulate their activity effectively, thereby influencing cellular processes at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the reaction of 1,3-dipropylxanthine with p-sulfophenyl chloride under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 1,3-Dipropyl-8-p-sulfophenylxanthine are not well-documented in the literature. the synthesis process likely involves similar steps to those used in laboratory settings, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropyl-8-p-sulfophenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly at the xanthine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1,3-Dipropyl-8-p-sulfophenylxanthine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3-Dipropylxanthine: A related compound with similar adenosine receptor antagonism but lacking the p-sulfophenyl group.
8-Phenylxanthine: Another xanthine derivative with adenosine receptor antagonism but different substituents on the xanthine core.
Uniqueness
1,3-Dipropyl-8-p-sulfophenylxanthine is unique due to its combination of adenosine receptor antagonism and xanthine oxidase inhibition. This dual activity makes it a valuable tool in research on cardiovascular diseases and oxidative stress .
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPIUNQWSRCOZ-WOJGMQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416242 | |
Record name | GSK 4716 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101574-65-6 | |
Record name | GSK 4716 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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